Cas no 70724-67-3 (N-(piperidin-4-yl)butanamide)

N-(ピペリジン-4-イル)ブタンアミドは、ピペリジン環とブタンアミド構造を有する有機化合物です。主に医薬品中間体や生化学研究用試薬として利用され、高い反応性と安定性を兼ね備えています。分子内に求核性の高い窒素原子を含むため、さまざまな官能基との反応が可能であり、創薬化学分野での応用が期待されます。また、結晶性が良好で取り扱いやすく、純度管理も容易な点が特徴です。神経科学関連の化合物合成において、重要な骨格構造としても注目されています。

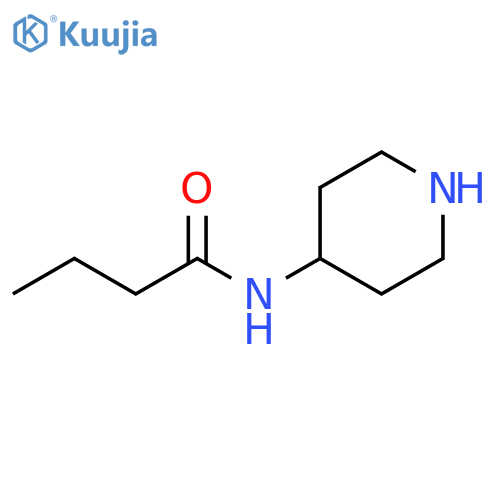

N-(piperidin-4-yl)butanamide structure

商品名:N-(piperidin-4-yl)butanamide

CAS番号:70724-67-3

MF:C9H18N2O

メガワット:170.252022266388

CID:5228853

N-(piperidin-4-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(piperidin-4-yl)butyramide

- Butanamide, N-4-piperidinyl-

- N-(piperidin-4-yl)butanamide

-

- インチ: 1S/C9H18N2O/c1-2-3-9(12)11-8-4-6-10-7-5-8/h8,10H,2-7H2,1H3,(H,11,12)

- InChIKey: XWDRSWSDSOSFLI-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCNCC1)(=O)CCC

N-(piperidin-4-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1558763-1g |

N-(piperidin-4-yl)butyramide |

70724-67-3 | 98% | 1g |

¥3876 | 2023-03-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038949-1g |

N-(Piperidin-4-yl)butanamide |

70724-67-3 | 98% | 1g |

¥3325.0 | 2024-04-18 | |

| Enamine | EN300-57976-1.0g |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 1g |

$671.0 | 2023-06-08 | ||

| Ambeed | A1113566-1g |

N-(Piperidin-4-yl)butanamide |

70724-67-3 | 98% | 1g |

$484.0 | 2024-04-17 | |

| Enamine | EN300-57976-0.1g |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 0.1g |

$591.0 | 2023-06-08 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-5g |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 95% | 5g |

¥9425.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-5.0g |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 95% | 5.0g |

¥8483.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-10g |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 95% | 10g |

¥13975.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-250.0mg |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 95% | 250.0mg |

¥1134.0000 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9894-1.0g |

N-(piperidin-4-yl)butanamide |

70724-67-3 | 95% | 1.0g |

¥2831.0000 | 2024-07-20 |

N-(piperidin-4-yl)butanamide 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

70724-67-3 (N-(piperidin-4-yl)butanamide) 関連製品

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 13769-43-2(potassium metavanadate)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:70724-67-3)N-(piperidin-4-yl)butanamide

清らかである:99%

はかる:1g

価格 ($):436.0